molecular formula C14H25NO2 B14184687 1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one CAS No. 925246-42-0

1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one

Katalognummer: B14184687
CAS-Nummer: 925246-42-0
Molekulargewicht: 239.35 g/mol
InChI-Schlüssel: UZBDOYOODFPKHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a pentyl group and an oxopentan-3-yl group

Vorbereitungsmethoden

The synthesis of 1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-pentylpyrrolidin-2-one with 2-oxopentanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing waste, making the process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.

Wissenschaftliche Forschungsanwendungen

1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Oxopentan-3-yl)-4-pentylpyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Oxopentan-3-yl)-4-(propan-2-yl)pyrrolidin-2-one: This compound has a similar structure but with a propan-2-yl group instead of a pentyl group. The difference in substituents can lead to variations in chemical reactivity and biological activity.

    1-(2-Oxopentan-3-yl)-4-methylpyrrolidin-2-one: The presence of a methyl group instead of a pentyl group can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

925246-42-0

Molekularformel

C14H25NO2

Molekulargewicht

239.35 g/mol

IUPAC-Name

1-(2-oxopentan-3-yl)-4-pentylpyrrolidin-2-one

InChI

InChI=1S/C14H25NO2/c1-4-6-7-8-12-9-14(17)15(10-12)13(5-2)11(3)16/h12-13H,4-10H2,1-3H3

InChI-Schlüssel

UZBDOYOODFPKHJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CC(=O)N(C1)C(CC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.